Tert-butyl (6-bromopyridin-2-YL)carbamate

Synthetic Yield Boc Protection Aminopyridine

Unprotected 2-amino-6-bromopyridines often cause side reactions and low yields in cross-coupling. The Boc protection in this compound eliminates these issues: • Enables high-yield Suzuki-Miyaura coupling (validated 81% synthesis yield) for constructing kinase inhibitor cores. • Guaranteed purity ≥97% reduces post-reaction purification efforts and overall cost. • Orthogonal protecting group allows selective deprotection after coupling, streamlining library synthesis of bioactive heterocycles.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
CAS No. 344331-90-4
Cat. No. B112511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (6-bromopyridin-2-YL)carbamate
CAS344331-90-4
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CC=C1)Br
InChIInChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
InChIKeyWZDMEUOIVUZTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-bromopyridin-2-yl)carbamate: A Differentiated Building Block for Suzuki-Miyaura Coupling and Pharmaceutical Intermediate Synthesis


tert-Butyl (6-bromopyridin-2-yl)carbamate (CAS: 344331-90-4), also known as 2-(Boc-amino)-6-bromopyridine, is a heteroaromatic building block characterized by a 2-aminopyridine core protected with a tert-butyloxycarbonyl (Boc) group and a bromine substituent at the 6-position. Its molecular formula is C10H13BrN2O2, with a molecular weight of 273.13 g/mol [1]. The compound's physicochemical properties, including an XLogP3-AA value of 2.8, a hydrogen bond donor count of 1, and an acceptor count of 3, are established [1]. It is a versatile intermediate, particularly in the development of kinase inhibitors and other bioactive heterocycles .

Why Substituting tert-Butyl (6-bromopyridin-2-yl)carbamate with Other Halopyridines or Unprotected Amines Compromises Synthetic Outcomes


The ortho-disubstitution pattern and the orthogonal protecting group strategy of tert-butyl (6-bromopyridin-2-yl)carbamate are critical for synthetic success. The Boc-protected amine prevents unwanted side reactions during the key Suzuki-Miyaura cross-coupling step, a feature not available with unprotected 2-amino-6-bromopyridines [1]. Furthermore, the reactivity of 2-bromopyridines is strongly dependent on the C6 substituent [2]. Simply substituting the bromine atom with chlorine or iodine, or altering the protecting group, would fundamentally change the compound's reactivity profile, cross-coupling yield, and suitability for subsequent deprotection steps, making generic substitution a high-risk proposition in multi-step syntheses.

Quantitative Differentiation of tert-Butyl (6-bromopyridin-2-yl)carbamate: A Data-Driven Comparison for Informed Procurement


Synthetic Yield in a Validated Boc-Protection Method Compared to Alternative Methods

The synthesis of the target compound via a patented Boc-protection method yields a high-purity product with a validated 81% yield . In contrast, alternative synthetic routes for 6-bromo-2-tert-butoxycarbonylaminopyridine can result in significantly lower yields, such as 32% . This difference of 49 percentage points is critical for cost-effective and scalable synthesis.

Synthetic Yield Boc Protection Aminopyridine

Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent on the pyridine ring of tert-butyl (6-bromopyridin-2-yl)carbamate makes it a highly effective reagent for Suzuki-Miyaura cross-coupling reactions [1]. In a study on 6-substituted 2-bromopyridines, the presence of a bromine at the C6 position was shown to be a key determinant of reactivity, enabling efficient C-H bond arylation [2]. While direct comparative data with the chloro analog is not available, class-level inference suggests that the C-Br bond's superior reactivity compared to C-Cl bonds is a key differentiator for achieving high yields in cross-coupling reactions.

Suzuki-Miyaura Coupling Reactivity C-C Bond Formation

High Purity and Consistent Quality Control as a Differentiator

Reputable vendors offer tert-butyl (6-bromopyridin-2-yl)carbamate with a guaranteed minimum purity of 97%, verified by HPLC . This level of purity is essential for reliable downstream applications, such as the synthesis of kinase inhibitors . In contrast, lower purity grades or in-house synthesized material may contain impurities that can poison catalysts or lead to complex purification challenges, increasing overall project costs.

Purity Quality Control HPLC

Established Physicochemical Properties from Authoritative Databases

The compound's key physicochemical descriptors are well-defined and computationally validated in the PubChem database [1]. These include an XLogP3-AA value of 2.8, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 56.2 Ų, which influences membrane permeability. These precise values, which differ from those of other halopyridines (e.g., the chloro analog has a molecular weight of 228.68 g/mol ), allow for accurate prediction of its behavior in biological systems and during formulation.

Physicochemical Properties XLogP3-AA Hydrogen Bonding

High-Value Application Scenarios for tert-Butyl (6-bromopyridin-2-yl)carbamate Based on Demonstrated Capabilities


Streamlined Synthesis of Kinase Inhibitor Scaffolds

The compound is a key intermediate in the development of kinase inhibitors . Its high reactivity in Suzuki-Miyaura coupling [1] allows for the efficient and selective introduction of diverse aryl groups at the 6-position of the pyridine ring. This is a critical step in constructing the heterocyclic cores of many JAK2 inhibitors, such as WP1066, which are under investigation for various cancers [2].

Efficient Synthesis of Complex 2-Aminopyridine Derivatives

The compound serves as a protected precursor to 2-amino-6-substituted pyridines. The orthogonal Boc protection strategy enables selective deprotection after a cross-coupling step, providing access to a diverse library of (2-amino)-6-arylethylpyridines. This approach is validated in the literature for synthesizing compounds with potential biological activity, such as nitric oxide synthase (NOS) inhibitors [1].

Cost-Effective Scale-Up of Multi-Step Syntheses

Procuring this compound with a validated high-yield synthesis method (81% ) and guaranteed purity (≥97% [1]) directly translates to lower overall costs for multi-step synthetic routes. The reduced burden of purification and the higher throughput from the initial steps make it a more economically viable choice for medicinal chemistry and process R&D compared to using lower-yielding or lower-purity alternatives [2].

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